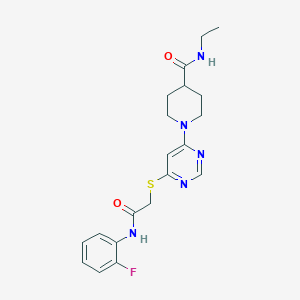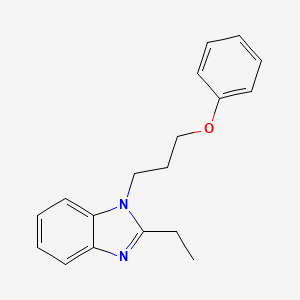
N-(6-bromo-3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-yl)but-2-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-bromo-3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-yl)but-2-ynamide is a synthetic organic compound that belongs to the class of benzothiopyran derivatives This compound is characterized by the presence of a bromine atom, a methyl group, and a but-2-ynamide moiety attached to the benzothiopyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-bromo-3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-yl)but-2-ynamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Bromination: The starting material, 3-methyl-3,4-dihydro-2H-1-benzothiopyran, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 6-position.
Alkylation: The brominated intermediate is then subjected to alkylation with an appropriate alkylating agent to introduce the but-2-ynamide moiety.
Cyclization: The alkylated intermediate undergoes cyclization under suitable conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(6-bromo-3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-yl)but-2-ynamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of functionalized compounds with industrial applications.
Mechanism of Action
The mechanism of action of N-(6-bromo-3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-yl)but-2-ynamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and the type of activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 6-bromo-3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one
- 6-bromo-3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-amine
Uniqueness
N-(6-bromo-3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-yl)but-2-ynamide is unique due to the presence of the but-2-ynamide moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific activities and applications.
Properties
IUPAC Name |
N-(6-bromo-3-methyl-3,4-dihydro-2H-thiochromen-4-yl)but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNOS/c1-3-4-13(17)16-14-9(2)8-18-12-6-5-10(15)7-11(12)14/h5-7,9,14H,8H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWFHXWQMOIIOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1C(CSC2=C1C=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6-oxo-8-methyl-8,10a-epoxy-3,4,7,8,10a,10b-hexahydro-2H,6aH-[1,3]oxazino[2,3-a]isoindol)-7-carboxylic acid](/img/structure/B2499970.png)
![N-(2-methoxy-5-methylphenyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2499972.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2499974.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2499976.png)
![methyl 4-{2-amino-3-cyano-7-methyl-5-oxo-6-[(oxolan-2-yl)methyl]-4H,5H,6H-pyrano[3,2-c]pyridin-4-yl}benzoate](/img/structure/B2499978.png)
![N-(naphtho[1,2-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2499979.png)
![3-[(2R)-Oxolan-2-yl]propan-1-amine;hydrochloride](/img/structure/B2499980.png)
![4-(4-Methoxyphenoxy)pyrrolo[1,2-a]quinoxaline](/img/structure/B2499981.png)

![5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B2499989.png)
